molecular formula C6H10O2 B2401911 (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol CAS No. 15573-17-8

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol

Cat. No.: B2401911
CAS No.: 15573-17-8
M. Wt: 114.144
InChI Key: DXJWCIYSWHNWHQ-HCWXCVPCSA-N
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Description

Architectural Significance of Bridged Bicyclic Ethers in Chemical Space

Bridged bicyclic molecules are chemical structures that feature two rings sharing three or more atoms. wikipedia.orgyoutube.com This arrangement creates a rigid, three-dimensional framework that is distinct from the more flexible nature of open-chain or simple monocyclic compounds. The 7-oxabicyclo[2.2.1]heptane system, also known as 7-oxanorbornane, is a classic example of a bridged bicyclic ether, characterized by a six-membered ring constrained by a one-atom oxygen bridge. wikipedia.orgresearchgate.net

The architectural significance of these structures in chemical space is multifaceted:

Conformational Rigidity : Unlike flexible aliphatic rings, the bridged structure locks the molecule into a well-defined conformation. This rigidity is crucial as it reduces the entropic penalty in binding events, making these scaffolds valuable in the design of ligands for biological receptors. The oxanorbornane moiety is often used as a rigid subunit in the construction of biologically interesting molecules. researchgate.net

Three-Dimensional Complexity : The non-planar structure of bridged bicyclic ethers allows chemists to orient substituents in precise spatial arrangements (e.g., endo, exo, syn, anti). qmul.ac.uk This provides a powerful method for exploring the three-dimensional space required for molecular recognition and biological activity. This process can convert simple, planar heterocycles into complex products in a single transformation. nih.govacs.org

Foundation in Natural Products : The 7-oxabicyclo[2.2.1]heptane core is present in a range of natural products, including cantharidin (B1668268) and lembyne A, many of which exhibit interesting biological activity. researchgate.netresearchgate.net Nature's use of this framework underscores its utility and stability.

Utility in Materials Science : The incorporation of rigid bicyclic structures into polymers can impart desirable physical properties. For instance, the ring-opening polymerization of bicyclic ethers can yield crystalline polymers with significantly higher melting points compared to polymers derived from their monocyclic counterparts. mdpi.com

The synthesis of these complex architectures can be challenging, but various methods have been developed, ranging from photochemical cyclizations to transannular cyclization reactions. acs.orgnih.gov The inherent strain in these bicyclic systems can also be harnessed for further chemical transformations, such as strain-directed bridge cleavage to access other complex ring systems. acs.org

Defining the (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol System: A Key Chiral Synthon

This compound is a specific, enantiomerically pure compound belonging to the 7-oxabicyclo[2.2.1]heptane family. Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry and biology, as different enantiomers of a molecule can have vastly different effects. hilarispublisher.comhilarispublisher.com A chiral synthon is a molecular fragment that is used to introduce a specific stereocenter into a target molecule during a synthesis.

The compound this compound is defined by the precise stereochemical configuration at its three chiral centers, as designated by the Cahn-Ingold-Prelog (CIP) priority rules (1R, 2S, 4S). This specific arrangement of atoms in space is crucial to its function as a synthon.

Properties of this compound
PropertyValueSource
IUPAC NameThis compound nih.gov
Molecular FormulaC₆H₁₀O₂ nih.gov
Molecular Weight114.14 g/mol nih.gov
CAS Number15573-17-8 nih.govchemicalbook.com

As a key chiral synthon, this molecule serves as a valuable starting material in asymmetric synthesis. Several 7-oxanorbornane derivatives can be readily prepared in an enantiomerically enriched form and are extremely useful for the total synthesis of natural products and bioactive compounds like rare sugars and monosaccharide mimetics. researchgate.netresearchgate.net For example, the closely related (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid is a key precursor in the scalable synthesis of an A2a receptor antagonist. researchgate.net The utility of this compound lies in the ability to use its pre-defined stereochemistry to direct the formation of new stereocenters in subsequent reactions, ensuring the final product is obtained as a single enantiomer. It is a useful intermediate for the preparation of other norbornanes and oxobicyclo[2.2.1]heptenones. chemicalbook.com

Historical Context and Evolution of Synthetic Strategies for 7-Oxabicyclo[2.2.1]heptane Derivatives

The construction of the 7-oxabicyclo[2.2.1]heptane framework has been a topic of interest for decades, leading to the development of a range of synthetic strategies.

The most common and historically significant route to this bicyclic system is the Diels-Alder reaction between furan (B31954) (acting as the diene) and various dienophiles. researchgate.netresearchgate.net This cycloaddition reaction provides a powerful and often stereoselective method for creating the core structure. For instance, the reaction of furan with maleic anhydride, followed by reduction, is a classic method to produce derivatives of this system. rug.nl Intramolecular versions of the Diels-Alder reaction have also been employed to create the 7-oxabicyclo[2.2.1]heptane moiety with high diastereoselectivity. researchgate.netrsc.org

Over time, synthetic methodologies have evolved to offer alternative and often more sophisticated approaches. These newer methods can provide access to substitution patterns that are difficult to achieve through the traditional Diels-Alder approach.

Evolution of Synthetic Strategies for 7-Oxabicyclo[2.2.1]heptane Derivatives
MethodDescriptionKey Features
Diels-Alder CycloadditionReaction of furan with an olefinic or acetylenic dienophile. researchgate.netresearchgate.netClassic, versatile, often high stereoselectivity.
Acid-Catalyzed CyclizationTreatment of a corresponding cis-epoxycyclohexanol with acid to induce ring closure. google.comHigh yield of the exo-hydroxy configuration. google.com
Oxidative CyclizationSuccessive treatment of a 3-cyclohexen-1-ol (B1583433) with an oxidizing agent and acid. google.comEffects epoxidation followed by cyclization. google.com
Gold(I)-Catalyzed CycloisomerizationA sequential reaction involving gold(I)-catalyzed cycloisomerization of alkynediols followed by a semi-pinacol rearrangement. researchgate.netHighly regio- and stereoselective; a modern approach. researchgate.net
Ring Rearrangement Metathesis (RRM)Olefin metathesis applied to reshape existing ring systems into complex frameworks. researchgate.netAtom-economic process that can deliver complex structures not easily assembled by other methods. researchgate.net

These evolving strategies, from the foundational Diels-Alder reaction to modern transition-metal-catalyzed processes, have significantly expanded the chemist's toolbox. They allow for the efficient and selective synthesis of a wide array of 7-oxabicyclo[2.2.1]heptane derivatives, enabling their continued use in cutting-edge research in medicine and materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-3-4-1-2-6(5)8-4/h4-7H,1-3H2/t4-,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJWCIYSWHNWHQ-HCWXCVPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15573-17-8
Record name rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol
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Chemical Reactivity and Derivatization Strategies of 1r,2s,4s 7 Oxabicyclo 2.2.1 Heptan 2 Ol

Hydroxyl Group Transformations

The secondary alcohol moiety in (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol is the primary site for a variety of chemical modifications. These transformations allow for the introduction of diverse functional groups, enabling the synthesis of a wide array of derivatives.

Esterification Reactions (e.g., Fisher Esterification)

The conversion of the hydroxyl group to an ester is a fundamental transformation. While classical Fischer esterification using carboxylic acids and a strong acid catalyst is a standard method, enzymatic catalysis offers a highly selective alternative. Lipase-catalyzed reactions, for instance, can achieve high enantioselectivity in the acylation of related 7-oxabicyclo[2.2.1]heptene skeletons. researchgate.net In a representative enzymatic acetylation, a racemic alcohol can be selectively acetylated to yield an enantio-pure acetate. researchgate.net

Table 1: Representative Lipase-Catalyzed Acetylation

ReactantReagentCatalystSolventProductConversion (%)Enantiomeric Excess (ee %)
Racemic 7-oxabicyclo[2.2.1]hept-2-ene derivativeVinyl AcetateCandida antarctica Lipase B (CALB)Pentane(+)-Acetate derivative40>98

Etherification Reactions

The synthesis of ethers from this compound can be readily achieved under standard Williamson ether synthesis conditions. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide intermediate, which is then treated with an alkyl halide. This method allows for the introduction of a wide range of alkyl or aryl groups. google.com

A typical procedure involves dissolving the alcohol in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of sodium hydride. The reaction mixture is stirred to allow for the formation of the sodium alkoxide. Subsequently, an alkylating agent, such as benzyl (B1604629) chloride, is added to yield the corresponding ether. google.com

Table 2: Example of Etherification Reaction

SubstrateBaseAlkylating AgentSolventProduct
(±)-2-exo-hydroxy-1-methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptaneSodium Hydride (50%)Benzyl ChlorideDimethylformamide (DMF)2-exo-(benzyloxy)-1-methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptane

Regioselective Oxidation to Ketones and Subsequent Reduction

The secondary alcohol of the title compound can be oxidized to the corresponding ketone, 7-Oxabicyclo[2.2.1]heptan-2-one. A variety of oxidizing agents can be employed for this purpose. For instance, Swern oxidation conditions, utilizing oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine (B128534), effectively convert the exo-alcohol to the ketone. google.com

This ketone can then serve as a precursor for the synthesis of the endo-alcohol diastereomer through stereoselective reduction. The reduction of the ketone with a hydride reducing agent, such as sodium borohydride, typically proceeds with high stereoselectivity, yielding the thermodynamically more stable endo-alcohol. google.com This oxidation-reduction sequence provides a valuable route to access the alternative diastereomer of the starting alcohol.

Table 3: Oxidation-Reduction Sequence

StepSubstrateReagentsProduct
Oxidationexo-Hydroxy-7-oxabicyclo[2.2.1]heptane derivativeOxalyl chloride, DMSO, Triethylamine7-Oxabicyclo[2.2.1]heptan-2-one derivative
Reduction7-Oxabicyclo[2.2.1]heptan-2-one derivativeSodium Borohydride (NaBH4)endo-Hydroxy-7-oxabicyclo[2.2.1]heptane derivative

Deoxygenation Methodologies (e.g., Barton-McCombie Reaction)

The complete removal of the hydroxyl group, or deoxygenation, can be accomplished via the Barton-McCombie reaction. nrochemistry.com This two-step radical-based method provides a powerful tool for replacing the C-O bond with a C-H bond. organic-chemistry.org

The first step involves the conversion of the alcohol into a thiocarbonyl derivative, typically a xanthate ester. This is achieved by treating the alcohol with a base (e.g., sodium hydride), followed by carbon disulfide (CS2), and then methyl iodide (MeI). nrochemistry.com In the second step, the xanthate is treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical chain carrier, most commonly tributyltin hydride (Bu3SnH) or the less toxic tris(trimethylsilyl)silane (B43935) ((TMS)3SiH). nrochemistry.comresearchgate.net The tributylstannyl radical abstracts the thiocarbonyl group, generating an alkyl radical intermediate which then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the deoxygenated product. nrochemistry.com

Table 4: General Steps of Barton-McCombie Deoxygenation

StepReactionTypical Reagents
1Formation of Xanthate EsterNaH, CS2, MeI
2Radical DeoxygenationBu3SnH, AIBN, Toluene (reflux)

Bridged Ether Ring Manipulations

The strained 7-oxabicyclo[2.2.1]heptane core is susceptible to ring-opening reactions under various conditions, providing access to highly functionalized cyclohexane (B81311) and cyclopentane (B165970) derivatives.

Oxa Ring Opening Reactions

The ether linkage of the bicyclic system can be cleaved through several methodologies, including reductive and photochemical methods. Photoinduced electron transfer from triethylamine (Et3N) to 7-oxabicyclo[2.2.1]heptan-2-ones can generate the corresponding 3-hydroxycyclohexanone (B1200884) derivatives. epfl.ch This process involves the formation of a radical anion, which undergoes β-scission of the C-O bond to form an oxy-radical anion, ultimately leading to the ring-opened product upon protonation. thieme-connect.de

Reductive ring-opening provides another pathway. While direct reductive cleavage of the alcohol is less common, the corresponding ketone can undergo reductive opening. acs.org Furthermore, nickel-catalyzed asymmetric reductive ring-opening of related unsaturated oxabicyclic alkenes with hydride sources like diisobutylaluminium hydride (DIBAL-H) yields enantiomerically enriched cyclohexenols, highlighting a powerful strategy for accessing chiral cyclohexanoids from this scaffold. scholaris.ca Acid-catalyzed ring-opening is also a known transformation for this class of compounds, typically leading to functionalized cyclohexene (B86901) or cyclopentane derivatives depending on the substrate and reaction conditions.

Table 5: Examples of Oxa Ring Opening Reactions

MethodSubstrate TypeKey Reagents/ConditionsProduct Type
Photochemical7-Oxabicyclo[2.2.1]heptan-2-oneTriethylamine (Et3N), UV light3-Hydroxycyclohexanone
Catalytic Reductive OpeningOxabicyclic AlkenesNickel Catalyst, Chiral Ligand, DIBAL-HChiral Cyclohexenols
Acid-Catalyzed7-Oxabicyclo[2.2.1]heptaneProtic or Lewis AcidsFunctionalized Cyclohexanes/Cyclopentanes

Carbon-Carbon Bond Cleavage within the Bicyclic Framework

Beyond the cleavage of the C-O ether bond, methods also exist for the scission of C-C bonds within the 7-oxabicyclo[2.2.1]heptane framework. researchgate.net These reactions often exploit the inherent strain of the bicyclic system and can be initiated by radical intermediates.

One notable method involves the β-scission of alkoxyl radicals. sonar.ch Generation of an alkoxyl radical at a suitable position on the bicyclic frame can lead to the cleavage of an adjacent C-C bond. For example, an alkoxyl radical generated from a derivative of 7-oxabicyclo[2.2.1]heptan-2-ol could fragment through cleavage of the C1-C2 or C2-C3 bond, depending on the substitution pattern and the stability of the resulting radical. This approach transforms the rigid bicyclic structure into more flexible, functionalized cyclopentane or cyclohexane derivatives. sonar.ch Such strain-directed bridge cleavage has been applied to the synthesis of complex molecules like carba-sugars. csic.es

Directed C-H Functionalization and Substituent Introduction

Directing group-assisted C-H functionalization has emerged as a powerful strategy for the precise and efficient modification of complex molecules. This approach allows for the selective activation of otherwise unreactive C-H bonds, enabling the introduction of new functional groups with high levels of regio- and stereocontrol.

Palladium-catalyzed C-H activation is a premier tool for forging new carbon-carbon bonds. In the context of the 7-oxabicyclo[2.2.1]heptane system, a directing group can be used to achieve highly selective β-(hetero)arylation. researchgate.netresearchgate.net Researchers have demonstrated that an 8-aminoquinoline (B160924) amide, installed at the C2 position, can effectively direct a palladium catalyst to activate the C-H bonds at the β-position (C3). researchgate.net

This reaction proceeds with complete diastereoselectivity, yielding exclusively the exo-arylated products. researchgate.net The methodology is robust, tolerating a wide range of aryl and heteroaryl iodides as coupling partners, with arylated products formed in yields up to 99% and heteroarylated products in up to 88%. researchgate.netcancer.gov Subsequent cleavage of the 8-aminoquinoline directing group provides access to valuable 3-dimensional fragments for applications in medicinal chemistry. researchgate.netcancer.gov

Aryl/Heteroaryl IodideProduct Yield (%)Reference
4-Iodoanisole99 researchgate.net
4-Iodotoluene96 researchgate.net
1-Iodo-4-(trifluoromethyl)benzene82 researchgate.net
1-Iodo-3-methoxybenzene99 researchgate.net
2-Iodothiophene88 researchgate.net
3-Iodopyridine71 researchgate.net

Another effective strategy for derivatization involves the introduction of a reactive functional group that serves as a "handle" for subsequent chemical modifications. A chloromethyl group, for instance, can be incorporated into a substituent attached to the 7-oxabicyclo[2.2.1]heptane core. ontosight.ai

This chloromethyl group provides a reactive electrophilic site that can readily undergo nucleophilic substitution reactions. This allows for the introduction of a wide array of other functional groups, such as amines, alcohols, thiols, or cyanides, thereby enabling the synthesis of a diverse library of compounds from a common intermediate. This approach significantly enhances the synthetic utility of the bicyclic scaffold for applications in materials science and pharmaceutical development. ontosight.ai

Preparation of Functionalized Derivatives (e.g., Dicarboximide, Carboxylic Acid Derivatives)

The strategic derivatization of this compound is crucial for synthesizing a variety of functionalized molecules with potential applications in medicinal chemistry and materials science. The inherent stereochemistry of this bicyclic alcohol provides a valuable scaffold for creating complex molecular architectures. Key derivatization strategies focus on the transformation of the hydroxyl group into other functional moieties, such as dicarboximides and carboxylic acids, thereby expanding the synthetic utility of the parent compound.

Dicarboximide Derivatives

Dicarboximide derivatives of the 7-oxabicyclo[2.2.1]heptane framework are of significant interest due to their potential biological activities. The synthesis of these derivatives typically involves the reaction of a 7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide core with various amines. ontosight.ai The dicarboximide moiety enhances the molecule's chemical reactivity and can be pivotal for its biological function. ontosight.ai

For instance, N-substituted dicarboximide derivatives can be prepared from the corresponding anhydride. The introduction of different substituents on the nitrogen atom of the dicarboximide ring allows for the modulation of the compound's physicochemical properties, which can influence its pharmacokinetic and pharmacodynamic profiles. ontosight.ai

Table 1: Examples of Dicarboximide Derivative Synthesis

Derivative Name Starting Material Key Reagents Application
N-(m-chloro-o-tolyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride m-chloro-o-toluidine Potential agricultural or pharmaceutical agent ontosight.ai

Carboxylic Acid Derivatives

The conversion of the hydroxyl group of this compound to a carboxylic acid function opens up a plethora of synthetic possibilities. The resulting (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules, including thromboxane (B8750289) A2 receptor antagonists. google.com

A scalable and enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid has been developed, highlighting its importance as a precursor. researchgate.net Enzymatic resolution has been successfully employed to obtain the enantiomerically pure carboxylic acid. researchgate.netuniovi.es This chiral carboxylic acid can then be further elaborated. For example, it can be converted into an ethyl ester, which serves as a precursor for the synthesis of (1R,2S,4S)-(7-oxa-bicyclo[2.2.1]hept-2-yl)-carbamic acid ethyl ester, a pharmaceutical intermediate. researchgate.net

The carboxylic acid functionality allows for a wide range of subsequent chemical transformations, including esterification, amidation, and reduction to the corresponding alcohol, further diversifying the accessible derivatives.

Table 2: Synthesis and Reactions of Carboxylic Acid Derivatives

Compound Name Starting Material Key Transformation Reagents Resulting Product
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid This compound Oxidation Oxidizing agents Carboxylic acid google.comuni.lu
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Esterification Ethanol, Acid catalyst Ethyl ester researchgate.net

These derivatization strategies underscore the versatility of this compound as a chiral building block for the synthesis of a diverse array of functionalized molecules.

Advanced Applications of 1r,2s,4s 7 Oxabicyclo 2.2.1 Heptan 2 Ol As a Versatile Synthetic Intermediate

Chiral Building Block (Chiron) in Complex Molecule Total Synthesis

The utility of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol and its derivatives as chirons is well-documented, offering efficient pathways to a diverse array of intricate structures. researchgate.net The inherent rigidity of the 7-oxabicyclo[2.2.1]heptane skeleton allows for a high degree of stereocontrol in subsequent chemical transformations. researchgate.net

Access to Polyhydroxylated Scaffolds and Ring Systems

The 7-oxabicyclo[2.2.1]heptane framework serves as a valuable template for the synthesis of polyhydroxylated carbocyclic compounds. A notable strategy involves the transformation of nitrohexofuranoses into cyclopentylamines through the intramolecular cyclization to form 2-oxabicyclo[2.2.1]heptane derivatives. nih.gov Subsequent controlled opening of this bicyclic system provides access to polyhydroxylated carbocyclic β-amino acids, which can be incorporated into peptides. nih.gov This methodology highlights the utility of the oxabicyclo[2.2.1]heptane core in creating densely functionalized cyclopentane (B165970) rings with high stereocontrol. nih.gov

The stereoselective synthesis of various polyhydroxylated systems benefits from the predictable reactivity of the 7-oxabicyclo[2.2.1]heptane skeleton. nih.gov For instance, the ring-opening of these bicyclic compounds, triggered by acids, bases, or metals, can yield functionalized cyclohexenes and cyclohexenols, which are precursors to a variety of polyhydroxylated structures. lookchem.com

Precursor for Glycomimetics, Rare Sugars, Monosaccharides, and Disaccharide Mimetics

Enantiomerically pure 7-oxabicyclo[2.2.1]heptyl derivatives, often referred to as "naked sugars," are powerful chirons for the synthesis of rare sugars and their analogues. researchgate.netepfl.ch This "naked sugar" approach allows for the preparation of both enantiomers of a target molecule with equal ease, offering significant flexibility. epfl.ch The predictable high stereoselectivity of reactions involving these bicyclic intermediates facilitates the creation of a wide range of molecular diversity. researchgate.netepfl.ch

General methods have been developed to transform these derivatives into rare monosaccharides, carbasugars, and even more complex structures like C-disaccharides and imino-C-disaccharides. epfl.ch The synthesis of monosaccharide and disaccharide mimics is of significant interest as these molecules can act as inhibitors for glycosidases or glycosyltransferases, making them potential therapeutic agents. researchgate.net For example, a C-disaccharide designed as a mimetic for the repeating unit of hyaluronic acid has been synthesized, demonstrating the utility of these approaches. nih.gov The synthesis of a sucrose-mimicking disaccharide from the rare monosaccharides D-allose and D-psicose further illustrates the potential in creating functional sweeteners. mdpi.com

Intermediate in the Synthesis of Precursors to Pharmacologically Relevant Compound Classes (e.g., Cyclophellitol, Validamycin A, GS4104)

The 7-oxabicyclo[2.2.1]heptane framework is a key structural element in the synthesis of several pharmacologically important compounds.

Cyclophellitol: Derivatives of 7-oxabicyclo[2.2.1]hept-5-ene are crucial intermediates in the synthesis of Cyclophellitol, a compound with anti-HIV properties. google.com The synthesis involves a stereodivergent approach starting from the Diels-Alder adduct of furan (B31954) and acrylic acid, highlighting the importance of the bicyclic precursor. acs.org

Validamycin A: This antibiotic's synthesis also utilizes intermediates derived from 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. google.com Specifically, DL-Validamine and its analogues have been synthesized from the Diels-Alder adduct of acrylic acid and furan. researchgate.net

GS4104 (Oseltamivir): The anti-influenza drug oseltamivir (B103847) (Tamiflu), with the developmental code GS4104, is another significant therapeutic agent whose synthesis can be traced back to 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. google.com The synthesis of this neuraminidase inhibitor often originates from the Diels-Alder reaction of furan. nih.gov

Table 1: Pharmacologically Relevant Compounds Synthesized from 7-Oxabicyclo[2.2.1]heptane Intermediates
CompoundPharmacological RelevanceKey Synthetic Precursor
CyclophellitolAnti-HIV7-Oxabicyclo[2.2.1]hept-5-ene derivatives google.com
Validamycin AAntibioticendo-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid researchgate.netgoogle.com
GS4104 (Oseltamivir)Anti-influenza7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives google.com

Precursor for Bridged Bicyclic Lactones

Chiral bridged nih.govthieme-connect.comthieme-connect.com bicyclic lactones are important structural motifs found in various pharmaceutically and biologically active compounds. nih.gov The synthesis of these lactones can be achieved through various methods, including Baeyer-Villiger oxidation, esterification, and halolactonization. nih.gov An efficient method for the enantioselective construction of these lactones bearing a quaternary stereocenter involves a rhodium-catalyzed asymmetric hydroformylation, intramolecular cyclization, and subsequent oxidation of cyclopent-3-en-1-ols, which can be derived from 7-oxabicyclo[2.2.1]heptane precursors. nih.gov

Utility in Solid-Phase Oligonucleotide Synthesis as Universal Linkers

In solid-phase oligonucleotide synthesis, particularly for producing 3'-modified oligonucleotides, universal linkers attached to a solid support are widely employed. thieme-connect.com Derivatives of 7-oxabicyclo[2.2.1]heptane have been ingeniously designed to serve this purpose.

Design and Evaluation of Benzo-Fused 7-Oxabicyclo[2.2.1]heptane-2,3-diol Derivatives

Researchers have designed, synthesized, and evaluated benzo-fused 7-oxabicyclo[2.2.1]heptane-2,3-diol derivatives as novel universal linkers for solid-phase oligonucleotide synthesis. thieme-connect.com These linkers exhibit several advantageous properties compared to conventional linkers. thieme-connect.com

Key Features and Findings:

Comparable Reactivity: The designed linkers demonstrate reactivity comparable to that of conventional universal linkers for the release of the desired oligonucleotides. thieme-connect.com

Enhanced Stability: These materials possess a more robust structure under the basic conditions typically used in oligonucleotide synthesis. thieme-connect.com

Hydrophobic Properties: The benzo-fused derivatives exhibit greater hydrophobicity relative to conventional linkers, which can aid in the purification of the synthesized oligonucleotides. nih.gov

Byproduct Characterization: When diphenyl-substituted (terphenyl) and phenanthrene-type (PT) linkers are utilized, cyclic phosphodiesters derived from the linker units are detected as byproducts after the release of the oligonucleotides. thieme-connect.com

Broad Applicability: The phenanthrene-type (PT) linker, in particular, is applicable to various oligonucleotide syntheses using both controlled pore glass (CPG) and polystyrene (PS) resins. thieme-connect.comnih.gov

These findings suggest that the PT linker can serve as a viable alternative to conventional universal linkers in solid-phase oligonucleotide synthesis. thieme-connect.com

Table 2: Comparison of Benzo-Fused 7-Oxabicyclo[2.2.1]heptane-2,3-diol Linkers with Conventional Linkers
PropertyBenzo-Fused DerivativesConventional Linkers
Reactivity for Oligonucleotide ReleaseComparable thieme-connect.comStandard
Stability under Basic ConditionsMore robust thieme-connect.comLess stable
HydrophobicityHigher thieme-connect.comnih.govLower
Applicable Solid SupportsCPG and PS resins thieme-connect.comnih.govVaries

Contributions to Agrochemical and Specialty Chemical Development

The rigid, stereochemically defined structure of this compound and its derivatives serves as a crucial building block in the synthesis of complex molecules, particularly in the agrochemical sector. Its utility is prominently demonstrated in the production of herbicides. The 7-oxabicyclo[2.2.1]heptane framework is a key component of the herbicide cinmethylin (B129038), a compound developed in the early 1980s for controlling grass weeds. jst.go.jp

The synthesis of cinmethylin and its analogues relies on intermediates derived from the 7-oxabicyclo[2.2.1]heptane skeleton. For example, research has demonstrated the synthesis of optically active cinmethylin from precursors that share this core structure. jst.go.jp The process often involves the chemical transformation of a related compound, 2-exo-hydroxy-1,4-cineole, which possesses the same bicyclic ether system and serves as a key intermediate in the manufacturing of cinmethylin. Studies have focused on creating various analogues by introducing different substituents to the core structure to evaluate and optimize herbicidal activity. jst.go.jpnih.gov This highlights the role of the oxabicycloheptane framework as a foundational structure for developing new and effective agrochemicals.

The development of these agrochemicals involves multi-step synthetic pathways where the stereochemistry of the bicyclic intermediate is critical for the final product's biological activity. The table below details key compounds in this class and their primary application.

Compound NameCore ScaffoldPrimary Application
Cinmethylin7-Oxabicyclo[2.2.1]heptaneHerbicide jst.go.jp
2-exo-hydroxy-1,4-cineole7-Oxabicyclo[2.2.1]heptaneIntermediate for Cinmethylin
C3/C5-Substituted Cinmethylin Analogs7-Oxabicyclo[2.2.1]heptaneResearch in Herbicidal Activity jst.go.jpnih.gov

Scaffold for Generating Stereochemically Defined Molecular Diversity

The concept of diversity-oriented synthesis (DOS) aims to efficiently produce a wide range of structurally diverse molecules, which is crucial for discovering new bioactive compounds. beilstein-journals.org The 7-oxabicyclo[2.2.1]heptane skeleton, found in this compound, is an exemplary scaffold for such synthetic strategies. Its rigid, three-dimensional structure provides a fixed anchor point from which a variety of functional groups can be projected in well-defined spatial orientations. researchgate.net This controlled stereochemistry is essential for exploring the structure-activity relationships (SAR) of new chemical entities in fields like drug discovery. nih.gov

The value of the 7-oxabicyclo[2.2.1]heptane framework lies in its predictable reactivity and the ability to undergo controlled bond cleavages (C-O and C-C), allowing for its transformation into a wide array of other molecular structures. researchgate.net This makes it an extremely useful chiral building block for the asymmetric synthesis of complex natural products and bioactive compounds, including rare sugars and glycomimetics. researchgate.net The ease of synthesizing this core structure in an enantiomerically pure form, often through Diels-Alder reactions, further enhances its utility as a starting point for creating libraries of diverse compounds. researchgate.netresearchgate.net

Researchers leverage this scaffold to generate molecular diversity by systematically modifying it. For instance, directed palladium-catalyzed reactions can be used to attach various aryl and heteroaryl groups to the bicyclic framework with high diastereoselectivity. researchgate.net The resulting arylated products can serve as valuable fragments in drug discovery programs. researchgate.net This approach allows for the creation of a multitude of unique structures from a common starting material, as illustrated in the table below.

Scaffold Modification ApproachResulting Molecular DiversityPotential Application
Directed Pd-catalysed β-(hetero)arylationArylated and heteroarylated bicyclic compounds researchgate.netFragment-based drug discovery researchgate.net
Ring-Opening Metathesis Polymerization (ROMP)Carbohydrate-substituted polymers researchgate.netAdvanced materials
Lipase-catalyzed enantioselective reactionsEnantiopure trisubstituted bicyclic compounds researchgate.netChiral synthesis intermediates
Intramolecular SN2 reaction of epoxy alcohol precursorsSubstituted 7-oxabicyclo[2.2.1]heptane derivatives researchgate.netSynthesis of complex organic structures researchgate.net

By using the 7-oxabicyclo[2.2.1]heptane system as a foundation, chemists can efficiently generate collections of complex and stereochemically defined molecules, significantly contributing to the fields of medicinal chemistry, materials science, and natural product synthesis. beilstein-journals.orgresearchgate.net

Computational and Mechanistic Investigations of 1r,2s,4s 7 Oxabicyclo 2.2.1 Heptan 2 Ol Chemistry

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for mapping the potential energy surfaces of chemical reactions. aip.org These calculations allow for the identification of stationary points, including reactants, products, intermediates, and, most critically, transition states. By determining the energies of these species, a detailed picture of a reaction's mechanism, kinetics, and thermodynamics can be constructed.

For reactions involving the 7-oxabicyclo[2.2.1]heptane skeleton, transition state analysis helps to explain observed selectivities. For instance, in cycloaddition or rearrangement reactions, several competing pathways may be available. Computational modeling can locate the transition state for each pathway and calculate its associated activation energy. The pathway with the lowest energy transition state is typically the one that is favored kinetically, thus determining the major product.

While specific transition state analyses for reactions of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol itself are not extensively detailed in the literature, studies on closely related systems provide insight. For example, in the tandem collectionscanada.gc.cacollectionscanada.gc.ca-sigmatropic rearrangement/[3+2] cycloaddition of substituted homoallylic nitrones to form aza-7-oxabicyclo[2.2.1]heptanes, computational studies can be used to model the energy barriers of the direct [3+2] cycloaddition versus the rearrangement pathway. nih.govnih.gov The relative energies of these competing transition states dictate the final heterocyclic skeleton formed. nih.govnih.gov The energy landscape reveals why certain substrates or conditions favor one mechanistic route over the other, providing a predictive framework for complex chemical transformations.

The fixed geometry of the 7-oxabicyclo[2.2.1]heptane system makes it an excellent platform for studying the factors that control regioselectivity and stereoselectivity. Computational methods can dissect the contributions of steric hindrance, orbital overlap, and electrostatic interactions that guide the outcome of a reaction.

Regioselectivity: In electrophilic additions to unsaturated 7-oxabicyclo[2.2.1]heptenes, remote substituents have been shown to exert significant control over which face of the double bond reacts. acs.org This control is attributed to through-bond and through-space electronic effects that stabilize the transition state of one regioisomeric pathway over another. Similarly, in the Ring-Opening Cross Metathesis (ROCM) of 2-cyano-7-oxanorbornenes, the regioselectivity is largely dependent on the substrate's stereochemistry (exo vs. endo substituent), which dictates the approach of the catalyst and the stability of the resulting metallacyclobutane intermediate. beilstein-journals.org

Stereoselectivity: The stereochemical outcome of reactions on this scaffold is often predictable and controllable. A notable example is the gold(I)-catalyzed cycloisomerization of alkynediols, which proceeds through a sequential semipinacol-type 1,2-alkyl migration to deliver highly substituted 7-oxabicyclo[2.2.1]heptanes with excellent stereoselectivity. researchgate.net Computational modeling of the reaction pathway can illuminate the origins of this high fidelity by analyzing the steric and electronic interactions in the key transition states. In another case, the intramolecular annulation of highly substituted homoallylic nitrones can be controlled to deliver one of two distinct heterocyclic skeletons, each with ≥20:1 stereoselection, by selectively partitioning the reaction pathway between a direct [3+2] cycloaddition and a tandem collectionscanada.gc.cacollectionscanada.gc.ca-rearrangement/[3+2] cycloaddition. nih.govnih.gov

Reaction TypeSystemControlling FactorsObserved SelectivityReference
Intramolecular Annulation Homoallylic NitronesNitrone geometry, reaction pathway (direct [3+2] vs. tandem collectionscanada.gc.cacollectionscanada.gc.ca/[3+2])High stereoselection (≥20:1 dr) for distinct heterocyclic skeletons nih.govnih.gov
ROCM 2-Cyano-7-oxanorbornenesSubstrate stereochemistry (exo/endo), catalyst typeRegioselectivity is substrate-dependent; E/Z selectivity is catalyst-dependent beilstein-journals.org
Gold(I)-Catalyzed Cycloisomerization AlkynediolsMechanism involving sequential 1,2-alkyl migrationHigh regio- and stereoselectivity in forming the bicyclic core researchgate.net
Electrophilic Addition Substituted 7-oxabicyclo[2.2.1]heptenesElectronic effects of remote substituentsHigh regioselectivity based on substituent position and nature acs.org

Conformational Analysis and Stereoelectronic Effects within the Bridged System

The reactivity and properties of this compound are profoundly influenced by its three-dimensional structure. The bridged bicyclic system is conformationally rigid, but the orientation of substituents can have significant consequences due to powerful stereoelectronic effects.

Stereoelectronic effects are orbital interactions that dictate the geometry and reactivity of a molecule. wikipedia.org In the 7-oxabicyclo[2.2.1]heptane system, key effects include intramolecular hydrogen bonding, the anomeric effect, and negative hyperconjugation.

A ¹³C NMR study of exo-7-oxabicyclo[2.2.1]heptane-2-methanol, a compound closely related to the title alcohol, provided evidence for intramolecular hydrogen bonding between the bridge oxygen (O7) and the hydroxyl group of the substituent. oup.com This interaction locks the substituent into a specific conformation, which can influence the molecule's reactivity by altering the accessibility of certain reaction sites.

Furthermore, computational studies on related bicyclic systems highlight the importance of hyperconjugative interactions. collectionscanada.gc.ca For example, the interaction between a lone pair on an oxygen atom (nO) and an adjacent anti-periplanar sigma anti-bonding orbital (σC-X) is a classic anomeric effect that can stabilize certain conformations. collectionscanada.gc.ca These n → σ interactions, often termed negative hyperconjugation, are crucial for understanding substituent effects on reactivity, such as the stabilization of adjacent carbanions. collectionscanada.gc.ca DFT studies on conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides have been used to determine the energy-optimized structures of these molecules, revealing how the rigid backbone orients the amide side chains for specific functions, such as metal ion chelation. rsc.orgrsc.org

Stereoelectronic EffectDescriptionSystem of StudyConsequenceReference
Intramolecular H-Bonding Interaction between the bridge oxygen (O7) and a hydroxyl substituent.exo-7-oxabicyclo[2.2.1]heptane-2-methanolLocks substituent conformation; influences chemical shifts and reactivity. oup.com
Anomeric Effect / Negative Hyperconjugation Stabilizing n → σ* orbital interactions.β-substituted sulfonyl 7-oxabicyclo[2.2.1]heptanesInfluences ground state geometry and stability of reactive intermediates (e.g., carbanions). collectionscanada.gc.ca
Conformational Rigidity The bridged bicyclic skeleton restricts bond rotation.7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamidesPre-organizes functional groups for specific interactions, e.g., metal chelation. rsc.orgrsc.org

In Silico Prediction of Reactivity and Design of Novel Transformations

Computational chemistry is increasingly used not only to explain observed phenomena but also to predict the reactivity of unknown compounds and to design novel chemical transformations. In silico methods allow for the high-throughput screening of potential substrates, catalysts, and reaction conditions, saving significant time and resources in the laboratory.

For the 7-oxabicyclo[2.2.1]heptane framework, in silico design has been applied to the development of molecules with specific biological or material properties. For example, DFT calculations were employed to understand the structure and binding properties of 7-oxabicyclo[2.2.1]heptane-based dicarboxamide ligands for actinide extraction. rsc.orgrsc.org By modeling the ligand-metal complex, researchers could rationalize the observed extraction efficiency and selectivity, providing a basis for the design of next-generation ligands with improved performance. rsc.orgrsc.org

Similarly, in the field of medicinal chemistry, the rational design of inhibitors often relies on computational modeling. The design of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives as selective inhibitors of the protein phosphatase PP5 was guided by understanding the spatial conformation required for binding. nih.gov Computational docking and molecular dynamics simulations can predict how a molecule like a substituted 7-oxabicyclo[2.2.1]heptanol will fit into an enzyme's active site, allowing chemists to design and synthesize new derivatives with enhanced potency and selectivity. This predictive power accelerates the discovery of new therapeutic agents and functional materials based on this versatile bicyclic scaffold.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is synthesized via stereoselective oxidation or reduction of bicyclic precursors. For example, 7-oxabicyclo[2.2.1]heptan-2-one can be reduced using chiral catalysts (e.g., Corey-Bakshi-Shibata) to achieve the desired (1R,2S,4S) configuration. Reaction solvents (e.g., THF vs. MeOH) and temperature (0°C vs. RT) significantly impact enantiomeric excess. Monitoring via chiral HPLC or polarimetry is critical .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography provides definitive stereochemical assignment. Alternatively, NMR analysis (e.g., 1^1H-1^1H NOESY) identifies spatial proximity of protons, such as correlations between the hydroxyl proton (C2) and bridgehead hydrogens (C1/C4). Computational modeling (DFT) further validates spatial arrangements .

Q. What are the primary challenges in isolating this compound from reaction mixtures?

  • Methodological Answer : Co-elution of endo/exo isomers during column chromatography is common. Optimize separation using silica gel with gradient elution (hexane:EtOAc 8:2 to 6:4) or chiral stationary phases. Analytical TLC with iodine staining aids in tracking fractions .

Advanced Research Questions

Q. How does the rigid bicyclic framework of this compound influence its reactivity in asymmetric catalysis?

  • Methodological Answer : The compound’s fused ring system restricts conformational flexibility, enhancing enantioselectivity as a ligand. For example, coordination to transition metals (e.g., Zn or Cu) in catalytic systems amplifies steric effects, as shown in enantioselective diethylzinc additions (up to 75% ee). Kinetic studies (e.g., variable-temperature NMR) correlate ligand rigidity with reaction rates .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solubility and diffusion coefficients. Quantum mechanical calculations (e.g., COSMO-RS) predict logP (-0.3) and topological polar surface area (20.2 Ų), aligning with experimental HPLC retention times .

Q. How do solvent effects and pH impact the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability assays (HPLC-MS) reveal degradation via retro-Diels-Alder pathways in acidic conditions (pH < 3). Buffered solutions (pH 5–7) in aprotic solvents (e.g., DMSO) extend half-life (>72 hrs). Kinetic profiling at varying temperatures (Arrhenius plots) quantifies activation energy for decomposition .

Q. What contradictions exist in literature regarding the biological activity of this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) arise from impurities in stereoisomeric mixtures. Rigorous purification (prep-HPLC) and stereochemical validation (circular dichroism) are essential. Comparative studies using enantiomerically pure samples (≥99% ee) clarify structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.